molecular formula C22H18N2O2S2 B276177 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276177
M. Wt: 406.5 g/mol
InChI Key: HTSGZNUQJYIMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thieno[3,2-d]pyrimidine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting key enzymes involved in cancer cell proliferation and viral replication. The compound has also been shown to modulate key signaling pathways involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, the compound has been shown to inhibit viral replication by targeting key viral enzymes. The compound has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to modulate key signaling pathways involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potent activity against cancer cells and viruses. The compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one. One area of research is to further elucidate the compound's mechanism of action, which may provide insights into its potential applications in drug development. Additionally, studies could be conducted to optimize the synthesis method for the compound, with the goal of increasing the yield and improving the solubility of the compound. Finally, studies could be conducted to investigate the potential of this compound in combination with other drugs for the treatment of cancer and viral infections.

Synthesis Methods

The synthesis of 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to a series of reactions to yield the final compound. This synthesis method has been optimized to provide a high yield of the final product and has been extensively studied in the literature.

Scientific Research Applications

The novel compound 6-(3-methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to possess antiviral activity against a range of viruses, including HIV and hepatitis C virus. The compound has also been studied for its anti-inflammatory properties, with promising results.

properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

6-(3-methylphenyl)-2-(2-oxopropylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N2O2S2/c1-14-7-6-8-16(11-14)19-12-18-20(28-19)21(26)24(17-9-4-3-5-10-17)22(23-18)27-13-15(2)25/h3-12H,13H2,1-2H3

InChI Key

HTSGZNUQJYIMLF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C)C4=CC=CC=C4

Origin of Product

United States

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